3'-Amino-4',6'-diiodo-N-ethyl-glutaranilic acid
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Overview
Description
3’-Amino-4’,6’-diiodo-N-ethyl-glutaranilic acid is a complex organic compound characterized by the presence of amino, diiodo, and ethyl groups attached to a glutaranilic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-4’,6’-diiodo-N-ethyl-glutaranilic acid typically involves multiple steps, starting with the iodination of a precursor molecule. The process may include:
Iodination: Introduction of iodine atoms to the aromatic ring using iodine and an oxidizing agent.
Amination: Introduction of the amino group through a nucleophilic substitution reaction.
Ethylation: Addition of the ethyl group via an alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactions with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3’-Amino-4’,6’-diiodo-N-ethyl-glutaranilic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The diiodo groups can be reduced to form deiodinated products.
Substitution: The amino and diiodo groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halides and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce deiodinated compounds.
Scientific Research Applications
3’-Amino-4’,6’-diiodo-N-ethyl-glutaranilic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-Amino-4’,6’-diiodo-N-ethyl-glutaranilic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the diiodo groups may participate in halogen bonding. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3’-Amino-4’,6’-diiodo-N-methyl-glutaranilic acid: Similar structure but with a methyl group instead of an ethyl group.
3’-Amino-4’,6’-diiodo-N-propyl-glutaranilic acid: Contains a propyl group instead of an ethyl group.
Uniqueness
3’-Amino-4’,6’-diiodo-N-ethyl-glutaranilic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both amino and diiodo groups allows for diverse chemical reactivity and interactions with biological molecules.
Properties
CAS No. |
37934-66-0 |
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Molecular Formula |
C13H16I2N2O3 |
Molecular Weight |
502.09 g/mol |
IUPAC Name |
5-(5-amino-N-ethyl-2,4-diiodoanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H16I2N2O3/c1-2-17(12(18)4-3-5-13(19)20)11-7-10(16)8(14)6-9(11)15/h6-7H,2-5,16H2,1H3,(H,19,20) |
InChI Key |
XXEICVQAMIHOON-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=C(C=C(C(=C1)N)I)I)C(=O)CCCC(=O)O |
Origin of Product |
United States |
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